2-Methyl-2-phenylaziridine
Overview
Description
2-Methyl-2-phenylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylaziridine can be synthesized via the Wenker reaction from 2-amino-2-phenylpropanol. This involves the conversion of 2-amino-2-phenylpropanol to its corresponding sulfate ester, followed by base-induced elimination to form the aziridine ring . Another method involves the Strecker amino acid synthesis, where acetophenone is converted to 2-amino-2-phenylpropanol, which is then reduced to form the desired aziridine .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of haloamines or amino alcohols. The parent aziridine is produced from aminoethanol via dehydration using an oxide catalyst at high temperatures or through the Wenker synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Sodium bisulfite and sulfite are commonly used nucleophiles for ring-opening reactions.
Oxidizing Agents: Various oxidizing agents can be employed to oxidize the aziridine ring.
Major Products Formed:
Ring-Opening Products: The major products of nucleophilic ring-opening reactions are open-chain amines.
Oxidation Products: Oxidation of this compound can yield different oxidized derivatives.
Scientific Research Applications
2-Methyl-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Biology and Medicine: Aziridines, including this compound, are used in the development of pharmaceuticals and as building blocks for biologically active molecules.
Industry: The compound is used in the production of polymers and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylaziridine involves its high ring strain, which makes it highly reactive. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine class, characterized by a three-membered ring with one nitrogen atom.
2,2-Diphenylaziridine: Another aziridine derivative with two phenyl groups attached to the ring.
Uniqueness: 2-Methyl-2-phenylaziridine is unique due to the presence of both a methyl and a phenyl group, which influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-2-phenylaziridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNLRZKDSRLADF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342605 | |
Record name | 2-Methyl-2-phenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22596-57-2 | |
Record name | 2-Methyl-2-phenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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